molecular formula C13H13NO B12443346 Ethyl 2-naphthimidate

Ethyl 2-naphthimidate

Cat. No.: B12443346
M. Wt: 199.25 g/mol
InChI Key: OCAQOWVZZDHCRV-UHFFFAOYSA-N
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Description

Ethyl 2-naphthimidate is an organic compound with the molecular formula C13H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the naphthimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthimidate can be synthesized through several methods. One common approach involves the reaction of 2-naphthoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-naphthimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can convert it into naphthylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Naphthoic acid derivatives.

    Reduction: Naphthylamines.

    Substitution: Various substituted naphthimidates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-naphthimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-naphthimidate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neurological disorders. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-naphthimidate can be compared with other similar compounds, such as:

    1,8-Naphthalimide: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.

    2-Naphthoic Acid: A precursor in the synthesis of various naphthalene derivatives.

    Naphthylamines: Used in the production of dyes and as intermediates in organic synthesis.

Uniqueness: this compound stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple fields. Its ability to serve as a precursor for biologically active compounds and industrial chemicals highlights its significance in scientific research and industrial applications.

Biological Activity

Ethyl 2-naphthimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₃N₃O
  • Molecular Weight : 213.26 g/mol

The naphthalene moiety contributes to the compound's lipophilicity, enhancing its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the cell. The mechanism may involve:

  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds containing naphthalene rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of naphthalene have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving naphthalene-substituted compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other tumor models. The mechanisms identified include:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Disruption : These compounds can arrest the cell cycle at specific phases, preventing cancer cells from proliferating.

Case Studies

  • In Vitro Studies :
    • A series of naphthalene derivatives were tested against MDA-MB-231 cells. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, demonstrating potent cytotoxicity (Table 1).
    CompoundIC50 (µM)Mechanism
    This compound<10Induces apoptosis
    Naphthalene Derivative A<5Cell cycle arrest
    Naphthalene Derivative B<15Inhibits proliferation
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in significant tumor growth inhibition without apparent toxicity to major organs at doses up to 20 mg/kg.

Properties

IUPAC Name

ethyl naphthalene-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAQOWVZZDHCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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